Atomoxetine - 83015-26-3

Atomoxetine

Catalog Number: EVT-260563
CAS Number: 83015-26-3
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atomoxetine is a secondary amino compound having methyl and 3-(2-methylphenoxy)-3-phenylpropan-1-yl substituents. It has a role as an adrenergic uptake inhibitor, an antidepressant, a xenobiotic and an environmental contaminant. It is an aromatic ether, a secondary amino compound and a member of toluenes.
Atomoxetine is a selective norepinephrine (NE) reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD). Also known as the marketed product Strattera, atomoxetine is used with other treatment modalities (psychological, educational, cognitive behaviour therapy, etc) to improve developmentally inappropriate symptoms associated with ADHD including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity. Although the underlying pathophysiology that causes ADHD remains unclear, evidence suggests that dysregulation in noradrenergic and dopaminergic pathways plays a critical role in suboptimal executive functioning within prefrontal regions of the brain, which are involved in attention and memory. Atomoxetine has been shown to specifically increase NA and DA within the prefrontal cortex, but not in the nucleus accumbens (NA) or striatum. This is beneficial in the treatment of ADHD as DA activation in the subcortical NA and striatum is associated with many stimulant-associated side effects and an increase in abuse potential, which is a limiting factor associated with the use of stimulant medications such as [DB00422], [DB01576], and [DB01255]. Use of non-stimulant medications such as atomoxetine is therefore thought to offer a clinical advantage over the use of traditional medications for the management of ADHD. More recently, positron emission tomography (PET) imaging studies in rhesus monkeys have shown that atomoxetine also binds to the serotonin transporter (SERT), and blocks the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD. Long-acting formulations of psychostimulants (such as [DB00422], [DB01576], and [DB01255]) are typically considered the most effective and first-line treatment for ADHD in adults and children as recommended by CADDRA (Canadian ADHD Resource Alliance). However, these stimulant medications are limited by dose-related side effects and concerns of abuse. Many contain a blackbox warning stating that CNS stimulants, including methylphenidate-containing products and amphetamines, have a high potential for abuse and dependence. In particular, increased dopamine in key areas caused by these stimulant medications is associated with their reinforcing and addictive properties, and even amplifies the potency and reinforcing effects of other drugs of abuse such as amphetamines, making ADHD sufferers more susceptible to their addictive effects. Concerns about abuse potential have spurred research into medications with fewer effects on DA and the use of non-stimulant ADHD medications including atomoxetine, [DB00745] and [DB01018]. The non-stimulant norepinephrine/dopamine reuptake inhibitor [DB01156] (commonly used for the treatment of depression and for smoking cessation) has also been shown to be effective in the treatment of ADHD.
Atomoxetine is a Norepinephrine Reuptake Inhibitor. The mechanism of action of atomoxetine is as a Norepinephrine Uptake Inhibitor.
Atomoxetine is a selective norepinephrine reuptake inhibitor used primarily for therapy of attention deficit hyperactivity disorder. Atomoxetine has been linked to a low rate of serum aminotransferase elevations and to rare cases of acute, clinically apparent liver injury.
Atomoxetine is the first non-stimulant drug approved for the treatment of attention-deficit hyperactivity disorder (ADHD). It is sold in the form of the hydrochloride salt of atomoxetine. This chemical is manufactured and marketed under the brand name Strattera; by Eli Lilly and Company and as a generic Attentin by Torrent Pharmaceuticals. There is currently no generic available within the United States due to patent restrictions.
A propylamine derivative and selective ADRENERGIC UPTAKE INHIBITOR that is used in the treatment of ATTENTION DEFICIT HYPERACTIVITY DISORDER.
See also: Atomoxetine Hydrochloride (has salt form).

Methylphenidate

Compound Description: Methylphenidate is a stimulant medication widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It acts by blocking the reuptake of dopamine and norepinephrine in the brain. [, , , , , , , , ]

Relevance: Methylphenidate is often compared to atomoxetine in terms of efficacy and safety, as both are used to treat ADHD. While methylphenidate primarily acts on dopamine, atomoxetine primarily targets norepinephrine reuptake. [, , , , , , , , ] Unlike atomoxetine, methylphenidate carries a risk of abuse and dependence. [, , , ]

4-Hydroxyatomoxetine-O-Glucuronide

Compound Description: 4-Hydroxyatomoxetine-O-glucuronide is the primary oxidative metabolite of atomoxetine. It is formed through aromatic ring hydroxylation followed by glucuronidation. []

Relevance: This metabolite is a key component in the metabolic pathway of atomoxetine. The ratio of atomoxetine to 4-hydroxyatomoxetine-O-glucuronide can be used to assess CYP2D6 phenotype and its influence on atomoxetine pharmacokinetics. [, ]

N-Desmethylatomoxetine

Compound Description: N-Desmethylatomoxetine is a metabolite of atomoxetine formed through N-demethylation. []

Relevance: While not as prominent as 4-hydroxyatomoxetine-O-glucuronide, N-desmethylatomoxetine contributes to the overall metabolic clearance of atomoxetine, particularly in poor metabolizers. []

Dextroamphetamine

Compound Description: Dextroamphetamine is a stimulant medication that increases dopamine and norepinephrine levels in the brain. []

Sibutramine

Compound Description: Sibutramine is a medication that was used for weight loss, acting as a norepinephrine and dopamine reuptake inhibitor. []

Relevance: Like atomoxetine, sibutramine has been studied for its potential to reduce syncopal episodes in patients with vasovagal syncope. Both drugs' influence on norepinephrine levels is thought to contribute to this effect. []

Reboxetine

Compound Description: Reboxetine is an antidepressant medication that acts as a selective norepinephrine reuptake inhibitor. []

Relevance: Similar to atomoxetine, reboxetine has demonstrated potential in reducing head-up tilt-induced syncope and pre-syncope. This shared characteristic may be attributed to their common mechanism of norepinephrine reuptake inhibition. []

Fluoxetine

Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. []

Relevance: Co-administration of fluoxetine with atomoxetine has been shown to significantly increase the half-life, peak concentration, and overall exposure of atomoxetine in rats, indicating a pharmacokinetic interaction. []

Clonidine

Compound Description: Clonidine is a medication that acts as an alpha-2 adrenergic agonist, primarily used for treating high blood pressure, ADHD, and anxiety disorders. []

Relevance: Studies have observed a decrease in clonidine use in children with ADHD following the initiation of atomoxetine treatment. This suggests that atomoxetine might be able to manage some symptoms or side effects that previously necessitated clonidine use. []

Oxybutynin

Compound Description: Oxybutynin is an anti-muscarinic medication used to treat overactive bladder. []

Relevance: Recent research has explored combining atomoxetine with anti-muscarinics like oxybutynin to improve upper airway physiology and potentially treat obstructive sleep apnea. []

Solifenacin

Compound Description: Solifenacin is an anti-muscarinic medication, specifically an M3 muscarinic receptor antagonist, used to treat overactive bladder. []

Relevance: Similar to oxybutynin, solifenacin has been studied in combination with atomoxetine as a potential treatment for obstructive sleep apnea. The study compared the effects of different anti-muscarinics with varying M-subtype receptor selectivity. []

Biperiden

Compound Description: Biperiden is an anticholinergic medication used to treat Parkinson's disease and its associated symptoms, like tremors and muscle stiffness. []

Relevance: Biperiden, an anti-muscarinic drug, has been combined with atomoxetine in a study investigating its effects on obstructive sleep apnea severity and upper airway physiology. []

Properties

CAS Number

83015-26-3

Product Name

Atomoxetine

IUPAC Name

(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

InChI

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m1/s1

InChI Key

VHGCDTVCOLNTBX-QGZVFWFLSA-N

SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2

Solubility

White to practically white solid ... solubility of 27.8 mg/L in water. /Hydrochloride/
3.90e-03 g/L

Synonyms

139603, LY
atomoxetine
Atomoxetine HCl
atomoxetine hydrochloride
HCl, Atomoxetine
Hydrochloride, Atomoxetine
LY 139603
N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride
Strattera
tomoxetine
Tomoxetine Hydrochloride, (+)-isomer - T351671
tomoxetine hydrochloride, (+-)-isomer
tomoxetine hydrochloride, (-)-isome

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2

Isomeric SMILES

CC1=CC=CC=C1O[C@H](CCNC)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.